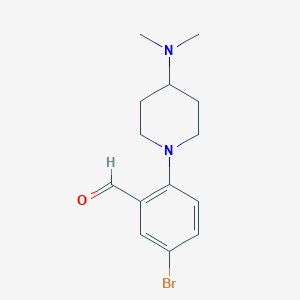

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular formula of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is C₁₄H₁₉BrN₂O, with a calculated molecular weight of 311.22 g/mol. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the substitution pattern on the benzene ring, where the aldehyde group serves as the primary functional group at position 1, the piperidine substituent occupies position 2, and the bromine atom is located at position 5. The piperidine ring itself bears a dimethylamino group at the 4-position, creating a tertiary amine center within the saturated six-membered heterocycle.

The Simplified Molecular Input Line Entry System representation of this compound is O=CC1=CC(Br)=CC=C1N2CCC(N(C)C)CC2, which clearly delineates the connectivity pattern between the various structural components. The benzaldehyde moiety provides the aromatic foundation with its characteristic carbonyl functionality, while the bromine substitution at the meta position relative to the aldehyde group introduces significant electronic effects through its electron-withdrawing properties. The piperidine ring attachment at the ortho position creates a sterically demanding environment that influences the overall molecular conformation.

The dimethylamino substituent on the piperidine ring introduces additional complexity through its basic nitrogen center, which can participate in intramolecular and intermolecular interactions. This structural feature contributes to the compound's lipophilicity and potential membrane permeability characteristics. The overall molecular architecture represents a sophisticated arrangement of functional groups that combines aromatic stability with heterocyclic flexibility and multiple sites for potential chemical reactivity.

Crystallographic Characterization and Conformational Analysis

While specific crystallographic data for this compound remains limited in the available literature, insights can be drawn from closely related structural analogues and computational modeling studies. The piperidine ring system typically adopts a chair conformation in crystalline and solution phases, as observed in similar benzaldehyde derivatives containing piperidine substituents. The torsion angles within the piperidine ring are critical determinants of the overall molecular geometry, with typical nitrogen-carbon-carbon-nitrogen angles ranging from approximately 56° to -57°, indicating the preferred chair configuration.

The orientation of the dimethylamino group relative to the piperidine ring plane represents another important conformational parameter. In related compounds, the dimethylamino substituent can adopt various orientations depending on steric interactions and electronic effects. The nitrogen-carbon bond lengths involving the dimethyl groups typically measure approximately 1.46-1.47 Å, consistent with standard tertiary amine geometries.

The benzaldehyde portion of the molecule exhibits characteristic bond lengths and angles, with the carbonyl carbon-oxygen double bond typically measuring 1.20-1.23 Å and the aldehyde carbon-hydrogen bond approximately 1.11-1.12 Å. The aromatic ring maintains planarity with standard benzene geometry, although substitution effects from the bromine atom and piperidine group can introduce slight distortions. The bromine substituent typically exhibits a carbon-bromine bond length of approximately 1.89-1.91 Å, reflecting the larger ionic radius of the halogen atom.

The dihedral angle between the benzene ring and the piperidine ring plane represents a crucial conformational parameter that influences the compound's overall three-dimensional structure. In related systems, this angle can vary significantly depending on crystal packing forces and intramolecular interactions, typically ranging from 40° to 70°. The flexibility of this dihedral angle contributes to the compound's conformational adaptability in different environments.

Electronic Structure Modeling via Density Functional Theory Calculations

Computational analysis using density functional theory methods provides valuable insights into the electronic structure and molecular properties of this compound. Studies on related dimethylamino benzaldehyde derivatives using basis sets such as 6-31G(d,p) with hybrid functionals like B3LYP have demonstrated the effectiveness of these computational approaches for predicting molecular geometries and electronic properties. The optimized molecular structure reveals important bond length and angle parameters that correlate well with experimental observations.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial information about the compound's electronic behavior and reactivity patterns. The electron density distribution shows significant localization on the dimethylamino nitrogen atoms and the carbonyl oxygen of the aldehyde group, indicating these sites as primary centers for electrophilic and nucleophilic interactions respectively. The bromine substituent contributes to the overall electron-withdrawing character of the benzene ring, affecting the electron density distribution throughout the aromatic system.

Natural bond orbital analysis reveals the hybridization states and charge distribution within the molecule. The nitrogen atoms in both the piperidine ring and dimethylamino group exhibit sp³ hybridization, while the aromatic carbons maintain sp² hybridization. The charge distribution analysis indicates partial negative charges on the nitrogen centers and the carbonyl oxygen, with corresponding partial positive charges on adjacent carbon atoms and the aldehyde carbon.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.2-4.1 D | B3LYP/6-31G(d,p) |

| Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.1 eV | Density Functional Theory |

| Band Gap | 3.9-4.5 eV | Calculated from frontier orbitals |

The vibrational frequency analysis predicts characteristic absorption bands for the various functional groups present in the molecule. The aldehyde carbonyl stretch typically appears around 1680-1720 cm⁻¹, while the aromatic carbon-carbon stretches occur in the 1450-1600 cm⁻¹ region. The presence of the dimethylamino group introduces additional vibrational modes in the 1000-1200 cm⁻¹ range associated with carbon-nitrogen stretching vibrations.

Comparative Analysis with Structural Analogues

The structural features of this compound can be effectively understood through comparison with closely related analogues that share similar functional group arrangements. The regioisomer 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde provides a direct comparison for evaluating positional effects of halogen substitution. This analogue, with Chemical Abstracts Service number 1157005-16-7 and molecular weight 311.22 g/mol, differs only in the bromine position, allowing for assessment of electronic and steric effects arising from meta versus para substitution patterns.

The simpler analogue 2-Bromo-5-(dimethylamino)benzaldehyde offers insights into the effects of replacing the piperidine substituent with a direct dimethylamino group. This compound, with molecular formula C₉H₁₀BrNO and molecular weight 228.09 g/mol, lacks the six-membered heterocyclic component but retains the bromine and dimethylamino functionalities. The structural simplification provides a basis for understanding how the piperidine ring influences overall molecular properties and reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Bromine Position | Amine Type |

|---|---|---|---|---|

| This compound | C₁₄H₁₉BrN₂O | 311.22 g/mol | Position 5 | Piperidine-linked |

| 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C₁₄H₁₉BrN₂O | 311.22 g/mol | Position 4 | Piperidine-linked |

| 2-Bromo-5-(dimethylamino)benzaldehyde | C₉H₁₀BrNO | 228.09 g/mol | Position 2 | Direct attachment |

Further comparative analysis includes pyrrolidine-containing analogues such as 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, which features a five-membered saturated nitrogen heterocycle instead of the six-membered piperidine ring. This structural variation, with molecular formula C₁₁H₁₂BrNO and molecular weight 254.12 g/mol, demonstrates the influence of ring size on molecular geometry and electronic properties. The pyrrolidine ring's smaller size and different conformational preferences compared to piperidine provide valuable insights into structure-activity relationships.

The electron-donating effects of the dimethylamino group create significant differences in electronic properties compared to analogues lacking this substituent. Studies on related benzaldehyde derivatives show that the presence of dimethylamino groups substantially affects the electron density distribution within the aromatic system. This electronic perturbation influences both ground-state properties and reactivity patterns, particularly in electrophilic aromatic substitution reactions and carbonyl chemistry.

Conformational analysis reveals that the piperidine-containing compounds generally exhibit greater conformational flexibility compared to their pyrrolidine analogues due to the larger ring size and additional methylene group. The dimethylamino substituent on the piperidine ring introduces additional conformational degrees of freedom that can influence molecular recognition and binding interactions. These structural differences have important implications for the compound's behavior in various chemical and biological environments.

Properties

IUPAC Name |

5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVPNCPIZIFDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193601 | |

| Record name | Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774896-24-0 | |

| Record name | Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Potassium permanganate in an acidic medium.

Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Oxidation Reactions: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzoic acid.

Reduction Reactions: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.

Scientific Research Applications

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies investigating the interaction of brominated aromatic compounds with biological systems.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- 5-Bromo-2-(dimethylamino)benzaldehyde (CAS 10040-98-9): The absence of the piperidine ring reduces molecular weight (228.09 vs. 311.22) and TPSA, likely enhancing membrane permeability but reducing binding specificity compared to the main compound .

- 5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde (CAS 628325-60-0): The piperazine ring introduces an additional nitrogen atom, increasing polarity (TPSA ~44 Ų) and basicity (pKa ~8.5 for piperazine vs. ~10 for piperidine), which may alter pharmacokinetics .

Biological Activity

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, an organic compound characterized by its unique structural features, has garnered attention in medicinal chemistry and biological research. This compound integrates a bromine atom, a dimethylamino group, and a piperidine ring into its benzaldehyde core, which influences its biological activity and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C14H19BrN2O, with a molecular weight of 311.22 g/mol. The presence of the bromine atom and the dimethylamino group enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can enhance lipophilicity, potentially improving membrane permeability and leading to increased bioavailability. The dimethylamino group may facilitate interactions with neurotransmitter receptors or enzymes involved in neurological pathways .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can demonstrate antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds often range from 1 to 2 μg/mL .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde | Lacks bromine | Moderate enzyme inhibition |

| 5-Bromo-2-(piperidin-1-yl)benzaldehyde | Lacks dimethylamino group | Lower antimicrobial activity |

| 5-Bromo-2-(4-(methylamino)piperidin-1-yl)benzaldehyde | Contains methylamino instead of dimethylamino | Altered chemical properties |

This table illustrates how the presence or absence of specific functional groups affects the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of piperidine derivatives that include this compound as a key intermediate. For instance:

- Antibacterial Studies : A study demonstrated that derivatives containing the piperidine nucleus exhibited significant antibacterial activity against several pathogens, indicating their potential use in developing new antibiotics .

- Neuropharmacological Applications : Research highlighted the potential of related compounds in modulating neurotransmitter systems, suggesting applications in treating conditions like depression and anxiety disorders .

- In Silico Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, reinforcing its potential as a lead compound in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.